2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide
CAS No.: 1189981-56-3
Cat. No.: VC6320347
Molecular Formula: C23H24N4O2S
Molecular Weight: 420.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189981-56-3 |
|---|---|
| Molecular Formula | C23H24N4O2S |
| Molecular Weight | 420.53 |
| IUPAC Name | N-(2-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide |
| Standard InChI | InChI=1S/C23H24N4O2S/c1-13(2)19-22(29)27-20(26-19)16-10-6-8-12-18(16)25-23(27)30-15(4)21(28)24-17-11-7-5-9-14(17)3/h5-13,15,19H,1-4H3,(H,24,28) |
| Standard InChI Key | LLBPLJJBLUPBES-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)C(C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C |
Introduction
Structural Features
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Imidazoquinazoline Moiety: This fused ring system is known for its pharmacological properties, often associated with enzyme inhibition and biological activity.
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Thioamide Linkage: Contributes to the compound's chemical reactivity and potential biological interactions.
Synthesis
The synthesis of similar compounds typically involves multiple steps, often starting with commercially available reagents. Specific conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity but are frequently detailed in proprietary patents or specific research articles.
Related Compounds
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Biological Activities: Derivatives of the 2,3-dihydroimidazo[1,2-c]quinazolinone scaffold exhibit notable biological activities, including anticancer properties and enzyme inhibition.
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Potential Applications: These compounds are explored for their potential in cancer therapy and other diseases due to their ability to modulate key signaling pathways.
Inference for 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide
Given the structural similarities, it is plausible that this compound could exhibit similar biological activities, such as enzyme inhibition and anticancer effects.
Characterization Techniques
Characterization of similar compounds typically involves:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm molecular structure.
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Mass Spectrometry (MS): Employed to determine molecular weight and purity.
Data Table for Related Compounds
| Compound | Molecular Weight | Biological Activity | Potential Applications |
|---|---|---|---|
| 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methylphenyl)propanamide | Approximately 460.472 Da | Modulation of signaling pathways | Medicinal chemistry, potential anticancer agent |
| N-(2,3-dimethylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide | Not specified | Inhibition of enzymes involved in disease processes | Therapeutic applications |
| 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide | 434.56 Da | Dual inhibition of PI3K and HDAC | Targeted cancer therapy |
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